molecular formula C26H20ClFN8O B12396836 PI3K|A-IN-14

PI3K|A-IN-14

Cat. No.: B12396836
M. Wt: 514.9 g/mol
InChI Key: ZNCDEDBKQOCMSJ-AWEZNQCLSA-N
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Description

PI3K|A-IN-14 is a small-molecule inhibitor that targets the phosphatidylinositol-3-kinase (PI3K) family, specifically the alpha isoform. The PI3K pathway is crucial in regulating various cellular processes, including growth, survival, and metabolism. Aberrant activation of this pathway is often associated with cancer progression, making PI3K inhibitors valuable in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K|A-IN-14 involves multiple steps, including the formation of key intermediates and final coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functional group modifications to enhance selectivity and potency. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

PI3K|A-IN-14 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions are typically intermediates that are further modified to produce the final active compound, this compound. These intermediates may include various functionalized aromatic rings and heterocycles .

Scientific Research Applications

PI3K|A-IN-14 has a wide range of scientific research applications, including:

Mechanism of Action

PI3K|A-IN-14 exerts its effects by selectively inhibiting the alpha isoform of the PI3K enzyme. This inhibition blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key step in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway. By preventing PIP3 formation, this compound disrupts downstream signaling events that promote cell growth, survival, and metabolism, ultimately leading to reduced tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PI3K|A-IN-14 is unique in its high selectivity for the PI3K alpha isoform, which reduces off-target effects and enhances its therapeutic potential. Its distinct chemical structure and binding affinity contribute to its effectiveness in inhibiting the PI3K pathway, making it a valuable tool in cancer research and therapy .

Properties

Molecular Formula

C26H20ClFN8O

Molecular Weight

514.9 g/mol

IUPAC Name

1-[(1S)-1-(6-chloro-1-pyridin-3-ylindazol-3-yl)ethyl]-3-(3-fluoro-4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C26H20ClFN8O/c1-14(23-18-7-6-16(27)11-20(18)36(33-23)17-4-3-9-30-12-17)35-26-22(25(29)31-13-32-26)24(34-35)15-5-8-21(37-2)19(28)10-15/h3-14H,1-2H3,(H2,29,31,32)/t14-/m0/s1

InChI Key

ZNCDEDBKQOCMSJ-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C1=NN(C2=C1C=CC(=C2)Cl)C3=CN=CC=C3)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC)F)N

Canonical SMILES

CC(C1=NN(C2=C1C=CC(=C2)Cl)C3=CN=CC=C3)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC)F)N

Origin of Product

United States

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